Metabolic Independence from CYP2C19 Genetic Polymorphism Compared to Omeprazole, Lansoprazole, and Pantoprazole
Ilaprazole undergoes predominant metabolism via CYP3A4/5 rather than CYP2C19, resulting in pharmacokinetics that are not significantly influenced by CYP2C19 genetic polymorphisms [1]. In contrast, omeprazole, lansoprazole, pantoprazole, and esomeprazole are heavily dependent on CYP2C19 for clearance, leading to substantial inter-individual variability in exposure and acid suppression, particularly in the ~15-20% of Asian populations who are CYP2C19 poor metabolizers [2]. A clinical study in Chinese healthy subjects demonstrated no correlation between ilaprazole AUC(0–∞) and CYP2C19 genotype (P>0.05), confirming the absence of a gene-dose effect [1]. In vitro fluorometric assays further confirmed ilaprazole as the weakest CYP2C19 inhibitor among tested PPIs, with an IC50 exceeding that of omeprazole by >10-fold [3].
| Evidence Dimension | CYP2C19 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Ilaprazole IC50 = 23.4 µM; Cmax,u/Ki,u ratio = 0.00224 |
| Comparator Or Baseline | Omeprazole IC50 = 2.1 µM; Cmax,u/Ki,u ratio = 0.0288; Lansoprazole IC50 = 5.8 µM; Pantoprazole IC50 = 9.2 µM; Rabeprazole IC50 = 14.1 µM |
| Quantified Difference | Ilaprazole IC50 is >11× higher than omeprazole; Cmax,u/Ki,u ratio is 13× lower |
| Conditions | In vitro Vivid™ CYP2C19 Blue Screening Kit fluorometric assay |
Why This Matters
This metabolic profile minimizes inter-patient variability and reduces the risk of drug-drug interactions with CYP2C19 substrates (e.g., clopidogrel, diazepam), a key procurement consideration for institutions managing polypharmacy patients.
- [1] Li, Y., et al. Pharmacokinetics of the new proton pump inhibitor ilaprazole in Chinese healthy subjects in relation to CYP3A5 and CYP2C19 genotypes. Clinica Chimica Acta. 2008, 391(1-2), 60-67. View Source
- [2] Cho, H., et al. Effect of CYP2C19 genetic polymorphism on pharmacokinetics and pharmacodynamics of a new proton pump inhibitor, ilaprazole. Journal of Clinical Pharmacology. 2011, 52(6), 876-885. View Source
- [3] Verma, R., et al. Comparative in vitro assessment of CYP2C19 inhibition by ilaprazole and conventional proton pump inhibitors using a high throughput fluorometric assay. Scientific Reports. 2025, 15, 18158. View Source
